5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine chemical structure and properties
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine is a halogenated and alkylated aromatic diamine that represents a niche yet potentially valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an isopropylamino group on a phenylenediamine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic approach, and potential applications of this compound, tailored for professionals in the field of drug discovery and development.
Physicochemical and Structural Properties
The structural and physicochemical properties of 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine are summarized below. These properties are crucial for its handling, reactivity, and role as a scaffold in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrFN₂ | [6][7][8] |
| Molecular Weight | 247.11 g/mol | [6][7][8] |
| CAS Number | 2177297-22-0 | [6][7][8][9] |
| Canonical SMILES | CC(C)NC1=C(C(=CC(=C1)Br)F)N | |
| InChI | InChI=1S/C9H12BrFN2/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5,13H,12H2,1-2H3 | |
| Predicted XLogP3 | 2.8 | |
| Physical Form | Expected to be a liquid or low-melting solid | [10] |
Plausible Synthetic Pathway
Experimental Protocol: A Proposed Synthesis
This protocol is a hypothetical, yet chemically sound, pathway.
Step 1: Nitration of 3-Fluoroaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
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Addition of Starting Material: Slowly add 3-fluoroaniline to the cooled acid mixture while maintaining the temperature below 5°C. The amino group's directing effect will favor nitration at positions ortho and para to it.
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Reaction and Work-up: After the addition is complete, allow the reaction to stir at a low temperature until TLC indicates the consumption of the starting material. Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitroaniline isomers. The desired 3-fluoro-4-nitroaniline and 5-fluoro-2-nitroaniline can be separated by column chromatography.
Step 2: Bromination of the Separated Nitroaniline
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Reaction Setup: Dissolve the major nitroaniline isomer (e.g., 5-fluoro-2-nitroaniline) in a suitable solvent like acetic acid.
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Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture. The electron-withdrawing nitro group will direct the bromination to the meta position.
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Work-up: After the reaction is complete, pour the mixture into water to precipitate the brominated product. Filter, wash with water, and dry the solid.
Step 3: Reduction of the Nitro Group
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Reaction Setup: Suspend the brominated nitroaniline in ethanol.
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Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
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Work-up: Once the reduction is complete, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the bromo-fluoro-phenylenediamine.
Step 4: Selective N-Isopropylation
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Reaction Setup: Dissolve the resulting diamine in a suitable solvent like dichloromethane or acetonitrile.
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Alkylation: Add one equivalent of 2-iodopropane and a non-nucleophilic base (e.g., diisopropylethylamine). The less sterically hindered amino group is expected to react preferentially.
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Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer, and purify the product by column chromatography to yield 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine.
Caption: A plausible synthetic workflow for 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine.
Spectroscopic Characterization (Predicted)
As experimental spectra for this specific molecule are not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]
| Technique | Predicted Spectral Features |
| ¹H NMR | - Isopropyl Group: A doublet for the six methyl protons (around 1.2 ppm) and a septet for the methine proton (around 3.6 ppm).- Aromatic Protons: Two signals in the aromatic region (6.5-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom.- Amine Protons: Two broad singlets for the -NH- and -NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Isopropyl Group: Two signals in the aliphatic region, one for the methyl carbons and one for the methine carbon.- Aromatic Carbons: Six distinct signals in the aromatic region. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to bromine will also be identifiable. |
| Mass Spectrometry (EI) | - Molecular Ion Peak: A characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 247, so peaks at m/z 246 and 248 are expected for the molecular ion.[26][27][35]- Fragmentation: Loss of a methyl group from the isopropyl moiety (M-15) and loss of the entire isopropyl group (M-43) are expected fragmentation pathways. |
| Infrared (IR) Spectroscopy | - N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amine N-H stretches.[16][17][21][22][24]- C-H Stretching: Aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.- C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-N Stretching: Aromatic C-N stretching bands in the 1250-1350 cm⁻¹ region.[16][22]- C-Br and C-F Stretching: These will appear in the fingerprint region. |
Applications in Medicinal Chemistry
Substituted phenylenediamines are important pharmacophores and versatile intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities.[1] The title compound, with its unique combination of substituents, holds promise in several areas of drug discovery.
Scaffold for Bioactive Heterocycles
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Benzimidazoles: o-Phenylenediamines are key precursors to benzimidazoles, a privileged scaffold in medicinal chemistry found in drugs such as the proton pump inhibitor omeprazole and the anthelmintic albendazole. The substituents on the title compound could be used to modulate the physicochemical and pharmacological properties of novel benzimidazole derivatives.
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Quinoxalines: Condensation of o-phenylenediamines with 1,2-dicarbonyl compounds yields quinoxalines. Fluorinated quinoxaline derivatives have been investigated as inhibitors of key signaling proteins like Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in inflammatory diseases and cancer.[1]
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Phenazines: Oxidative cyclization can lead to the formation of phenazine structures, which have shown antimicrobial and anticancer activities.
Caption: Potential applications of the title compound in medicinal chemistry.
Role of Fluorine and Bromine in Drug Design
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Fluorine: The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of the amine groups, potentially leading to improved binding interactions with biological targets.[1][2][3][4][5]
-
Bromine: The bromine atom provides a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity and the exploration of a wider chemical space.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Aromatic amines are often toxic and can be skin and eye irritants.
Conclusion
5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern offers multiple avenues for the creation of novel and complex molecules. While specific applications are yet to be extensively documented in the literature, its structural features suggest its utility as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
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